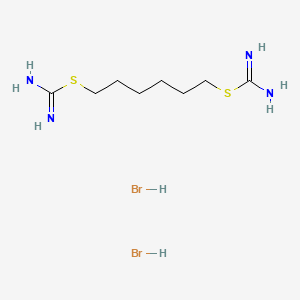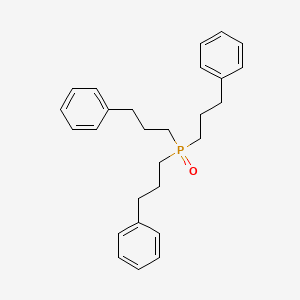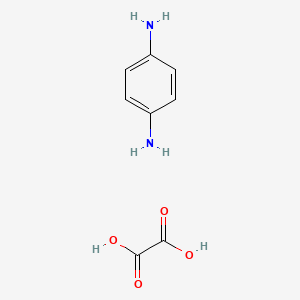
1-Cyclohexene-1-carboxaldehyde, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves the catalytic hydrogenation of 3-methyl-1-cyclohexene-1-carboxylic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the carboxylic acid to the corresponding aldehyde .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds
Major Products:
Oxidation: 3-Methyl-1-cyclohexene-1-carboxylic acid
Reduction: 3-Methyl-1-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxaldehyde, 3-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various products. This reactivity is due to the electron-withdrawing nature of the aldehyde group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
1-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 3-position.
3-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 1-position.
Cyclohexanecarboxaldehyde: Saturated aldehyde without the double bond.
Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to the presence of both the α,β-unsaturated aldehyde group and the methyl group at the 3-position. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Propiedades
Número CAS |
63282-01-9 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h5-7H,2-4H2,1H3 |
Clave InChI |
VHWMVBZKOFEBJW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)







![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)



